1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, along with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps:
Preparation of 4-Bromobenzyl Bromide: This intermediate can be synthesized by the bromination of p-bromotoluene.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 4-bromobenzyl bromide with the pyrazole derivative in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used to facilitate nucleophilic substitution reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is often used for the oxidation of methyl groups.
Major Products
Substitution: Formation of 1-(4-Amino-benzyl)-5-methyl-3-nitro-1H-pyrazole.
Reduction: Formation of 1-(4-Bromo-benzyl)-5-methyl-3-amino-1H-pyrazole.
Oxidation: Formation of 1-(4-Bromo-benzyl)-5-carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pyrazole ring and nitro group.
4-Bromobenzyl Bromide: Similar in structure but lacks the pyrazole ring and nitro group.
1-(4-Bromo-benzyl)-3-nitro-1H-pyrazole: Similar but lacks the methyl group.
Uniqueness
1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole is unique due to the combination of the bromobenzyl group, nitro group, and pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADVBGMKBWTNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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